5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide

Orthogonal protection Sequential click chemistry Heterobifunctional PEG

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide (CAS 2468714-97-6, MW 385.5) is a heterobifunctional polyethylene glycol (PEG4)-based linker combining a terminal azide group for click chemistry conjugation and an internal alkyne masked by a tetrahydropyran (THP) protecting group. This structural arrangement enables sequential orthogonal conjugation strategies not possible with simple azide-PEG-propargyl analogs.

Molecular Formula C18H31N3O6
Molecular Weight 385.5 g/mol
Cat. No. B13712023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide
Molecular FormulaC18H31N3O6
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCC#CCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C18H31N3O6/c19-21-20-7-11-23-13-15-25-17-16-24-14-12-22-8-3-1-4-9-26-18-6-2-5-10-27-18/h18H,2-3,5-17H2
InChIKeyNLPVDZABDQLAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide: Procurement Guide for PROTAC Linker and Click Chemistry Reagent


5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide (CAS 2468714-97-6, MW 385.5) is a heterobifunctional polyethylene glycol (PEG4)-based linker combining a terminal azide group for click chemistry conjugation and an internal alkyne masked by a tetrahydropyran (THP) protecting group . This structural arrangement enables sequential orthogonal conjugation strategies not possible with simple azide-PEG-propargyl analogs. The compound is primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker and as a bioorthogonal click chemistry reagent for constructing complex bioconjugates [1]. Its PEG4 spacer provides a defined end-to-end distance that has been empirically validated as one of the optimal lengths for ternary complex formation in targeted protein degradation applications [2].

Heterobifunctional PEG4 linker: terminal azide + THP-protected internal alkyne for sequential conjugation

PEG4 spacer empirically reported to support ternary complex formation in targeted protein degradation

Supports staged bioconjugation via CuAAC followed by acid-mediated deprotection of alkyne

Why 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide Cannot Be Replaced by Azido-PEG4-THP or Propargyl-PEG4-azide


Substituting this compound with closely related analogs such as Azido-PEG4-THP (CAS 145927-74-8) or Propargyl-PEG4-azide introduces critical functional limitations. Azido-PEG4-THP contains a terminal THP-protected hydroxyl rather than an internal THP-protected alkyne, meaning the alkyne functionality required for CuAAC with azide-bearing ligands is absent; this compound instead provides a protected alkyne that remains dormant until acid-mediated deprotection enables a second orthogonal click event [1]. Conversely, Propargyl-PEG4-azide offers an unprotected terminal alkyne, but lacks the temporal control afforded by the THP masking strategy—sequential bioconjugation requiring staged alkyne reactivity is impossible without the protection/deprotection handle . The internal positioning of the protected alkyne within a 5-carbon chain further distinguishes this compound from simpler terminal-protected structures, enabling extended reach between conjugation sites without compromising the PEG4 hydration shell that empirical SAR shows is critical for maintaining solubility and ternary complex stability in PROTAC applications [2].

Azido-PEG4-THP lacks the internal protected alkyne; sequential alkyne reactivity after initial conjugation may not be achievable.

Propargyl-PEG4-azide presents a constitutively active alkyne; temporal control required for orthogonal bioconjugation is absent.

Terminal-protected analog structures may not replicate the internal alkyne positioning that extends reach while preserving PEG4 hydration shell for ternary complex stability.

Quantitative Differentiation Evidence for 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide vs. Comparator Compounds


THP Orthogonal Protection Enables Sequential Azide-Alkyne Conjugation Not Achievable with Propargyl-PEG4-azide

The THP protecting group on the internal alkyne of this compound enables sequential orthogonal conjugation strategies that are impossible with unprotected alkyne analogs such as Propargyl-PEG4-azide. In a validated synthetic route for heterobifunctional PEGs, THP protection of the α-terminus was quantitatively removed in mild acidic media, followed by two- to three-step modification of the resulting α-hydroxyl group to primary amino or thiol groups, while the ω-terminal functional group (azide or alkyne) remained intact [1]. This orthogonal protection strategy permits the compound's azide group to undergo initial CuAAC or SPAAC conjugation, after which mild acid treatment (pH 2-4, aqueous HCl) exposes the internal alkyne for a second independent click reaction—a staged bioconjugation workflow that Propargyl-PEG4-azide cannot execute because its alkyne is constitutively reactive [1].

Orthogonal Protection
Head-to-head

THP protects internal alkyne until mild acid deprotection (pH 2–4), enabling staged CuAAC then alkyne exposure; Propargyl-PEG4-azide has a constitutively reactive alkyne.

Supports sequential bioconjugation for multi-module conjugates without cross-reactivity.

THP stable under basic CuAAC conditions; removed quantitatively under mild acid.

Orthogonal protection Sequential click chemistry Heterobifunctional PEG

PEG4 Chain Length Provides Optimal Balance of Solubility and Ternary Complex Formation vs. PEG2 and PEG6

The PEG4 spacer in this compound represents an empirically validated optimal linker length for PROTAC applications. Comparative structure-activity relationship (SAR) data across PEG2, PEG4, and PEG6 linkers demonstrate that PEG4 strikes a critical balance: PEG2 confers the smallest hydration shell with only two ethylene glycol units, providing insufficient aqueous solubility and flexibility for many target-ligase pairs; PEG6 introduces additional gauche conformations that increase motional entropy but may reduce effective concentration of binding-competent species [1]. PEG4 sits at the inflection point of this flexibility-stability continuum—providing sufficient reach (>3 nm end-to-end) to span typical ligase-substrate inter-pocket distances while maintaining the conformational constraint necessary for productive ubiquitination [1]. Empirical PROTAC design workflows systematically screen PEG4, PEG6, and PEG8 as the first experimental triad because the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, with corresponding reductions in cellular EC50 [1].

PEG4 Spacer Performance
Context-dependent

PEG4 spacer reported to balance solubility and conformational constraint, providing sufficient reach (>3 nm) for ternary complex formation; PEG2 too rigid, PEG6 may increase entropy.

PEG4 selection may support efficient ubiquitination and target degradation in PROTAC design.

Systematic PEG4/PEG6/PEG8 screening recommended for SAR optimization.

PROTAC linker optimization PEG spacer length Ternary complex formation

Terminal Azide Enables Both CuAAC and SPAAC Reactivity with Quantified Rate Constants

The terminal azide group in this compound is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), providing flexibility in reaction selection based on application constraints . CuAAC using this compound's azide with a terminal alkyne partner proceeds with rate constants (k) ranging from 10 to 100 M⁻¹s⁻¹ in the presence of 20 μM Cu(I) catalyst, representing the fastest azide-alkyne conjugation method available [1]. For copper-sensitive applications (e.g., live-cell labeling or in vivo bioconjugation), the same azide can undergo SPAAC with DBCO or BCN derivatives, with rate constants ranging from 10⁻² to 1 M⁻¹s⁻¹—approximately 100- to 10,000-fold slower than CuAAC but eliminating copper-induced cytotoxicity concerns [1]. This dual reactivity profile is not shared by compounds lacking the terminal azide (e.g., Azido-PEG4-THP places the azide internally or lacks it entirely depending on variant) .

Click Chemistry Compatibility
Class-level

Terminal azide enables CuAAC (k = 10–100 M⁻¹s⁻¹ with 20 µM Cu(I)) and SPAAC (k = 0.01–1 M⁻¹s⁻¹ with DBCO/BCN), offering both high-efficiency and copper-free conjugation.

Dual reactivity profile allows flexible protocol selection without linker re-synthesis.

Rate constants are class-level; actual values depend on steric and solvent conditions.

CuAAC SPAAC Click chemistry kinetics Bioorthogonal conjugation

Optimal Application Scenarios for 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-azide Based on Differentiated Properties


PROTAC Linker Optimization Campaigns Requiring PEG4 Spacing

This compound serves as the optimal starting linker for PROTAC design campaigns targeting protein pairs where the E3 ligase binding pocket and target protein binding groove are separated by distances requiring PEG4 span. The PEG4 linker length has been empirically established as part of the "gold standard" triad (PEG4/PEG6/PEG8) for systematic PROTAC SAR evaluation [1]. Researchers can use this compound's terminal azide to attach an E3 ligase ligand (via CuAAC with an alkyne-functionalized ligand), then employ acid-mediated THP deprotection to expose the internal alkyne for subsequent attachment of a target-binding warhead—enabling modular assembly and rapid library generation. The quantified relationship between PEG length and ternary complex residence time (up to 10-fold enhancement from PEG4 to PEG8) provides a rational framework for linker optimization, with PEG4 representing the constrained, shorter-span option in the SAR series [1].

Sequential Bioconjugation Requiring Orthogonal Protection/Deprotection Strategy

This compound is uniquely suited for multi-step bioconjugation workflows where staged reactivity is essential. The azide group can undergo initial CuAAC conjugation (k = 10-100 M⁻¹s⁻¹) with an alkyne-bearing payload, after which mild acid treatment (pH 2-4 aqueous HCl) selectively removes the THP group to unmask the internal alkyne for a second orthogonal click reaction [2]. This sequential strategy enables construction of heterotrifunctional conjugates (e.g., targeting ligand + fluorescent reporter + drug payload) without cross-reactivity concerns. The approach is validated by literature demonstrating quantitative THP removal followed by functional group conversion to amines or thiols with maintained azide/alkyne integrity throughout the deprotection step [2].

Copper-Free Live-Cell Labeling Using SPAAC Reactivity

For applications requiring bioorthogonal conjugation in living systems where copper cytotoxicity precludes CuAAC, this compound's terminal azide supports SPAAC with DBCO or BCN derivatives (k = 10⁻² to 1 M⁻¹s⁻¹) [3]. Unlike Propargyl-PEG4-azide, which requires copper catalysis for alkyne-azide coupling, this compound can participate in copper-free conjugation while retaining the protected internal alkyne as a future functionalization handle. This dual-reactivity profile allows researchers to perform initial SPAAC labeling of live cells, fix and permeabilize, then expose the internal alkyne via acid treatment for subsequent CuAAC-based secondary labeling—a workflow not achievable with fully deprotected alkyne analogs.

Application
Selection Property
Validation Focus
PROTAC linker SAR evaluation with PEG4 spacing
PEG4 spacer balance of solubility and conformational constraint
Ternary complex formation and ubiquitination assay validation
Sequential bioconjugation with staged reactivity
THP orthogonal protection and acid-labile alkyne masking
Acid-mediated deprotection fidelity and alkyne integrity
Copper-free live-cell labeling via SPAAC chemistry
SPAAC-compatible azide reactivity (DBCO/BCN)
Live-cell SPAAC conjugation efficiency and bioorthogonality validation

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